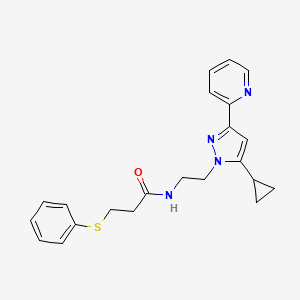
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound is characterized by several notable structural components:
- Cyclopropyl Group : Enhances lipophilicity and may affect receptor binding.
- Pyridine and Pyrazole Moieties : Known for their roles in pharmacological activity, these rings can modulate various biological pathways.
- Phenylthio Group : This moiety may contribute to the compound's interaction with proteins or enzymes.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O2S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1797616-67-1 |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. The presence of the pyrazole and pyridine rings is particularly notable for their ability to inhibit bacterial growth. For example, studies have shown that similar compounds can effectively target bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. The structural features that allow for selective binding to cancer cell receptors have been identified as critical in promoting apoptosis in cancer cells. For instance, compounds with similar heterocyclic structures have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research suggests that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The modulation of signaling pathways associated with inflammation is a key area of study, with evidence indicating that similar compounds can downregulate NF-kB activation, leading to reduced inflammation .
Case Study 1: Antimicrobial Screening
In a recent study, a series of derivatives based on the core structure were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds with modifications on the phenylthio group exhibited enhanced antibacterial activity compared to unmodified analogs.
Case Study 2: Anticancer Mechanism Exploration
A study focused on the anticancer effects of this compound demonstrated that it induced apoptosis in human cancer cell lines via mitochondrial pathways. The compound was shown to activate caspases, which are critical in the apoptotic process, highlighting its potential as an anticancer agent.
Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(11-15-28-18-6-2-1-3-7-18)24-13-14-26-21(17-9-10-17)16-20(25-26)19-8-4-5-12-23-19/h1-8,12,16-17H,9-11,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRWLZUIOSREOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













